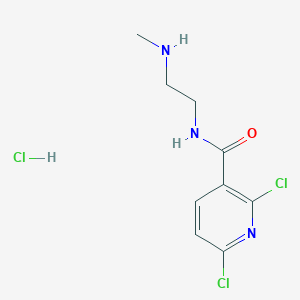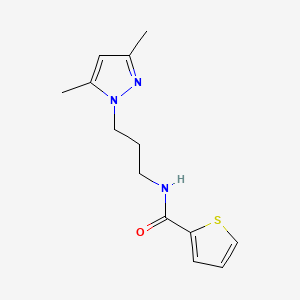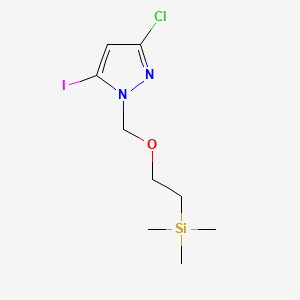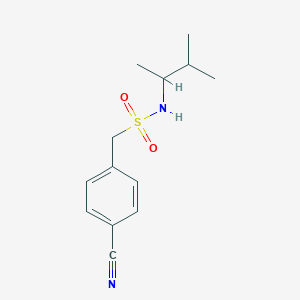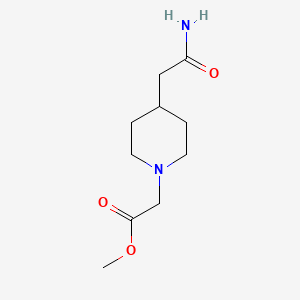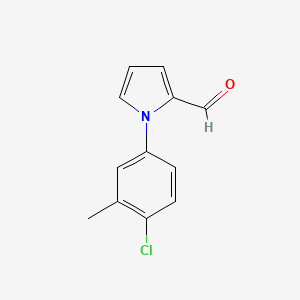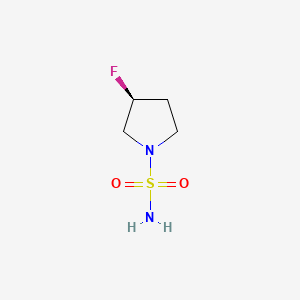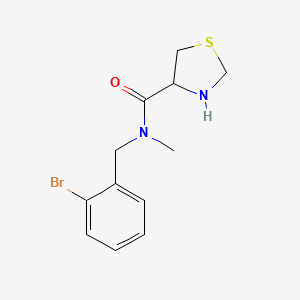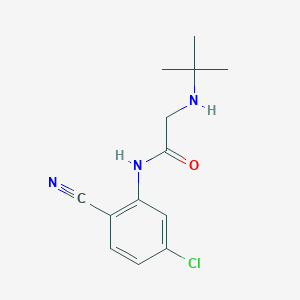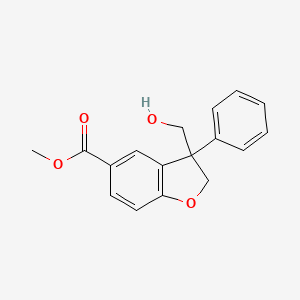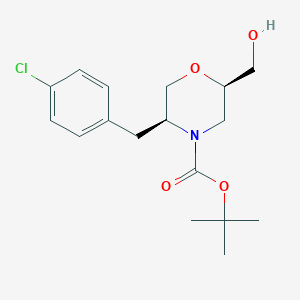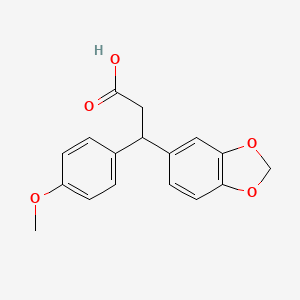
3-(1,3-Benzodioxol-5-yl)-3-(4-methoxyphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzo[d][1,3]dioxol-5-yl)-3-(4-methoxyphenyl)propanoic acid is an organic compound that features a benzo[d][1,3]dioxole ring and a methoxyphenyl group attached to a propanoic acid backbone. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-3-(4-methoxyphenyl)propanoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Attachment of the methoxyphenyl group: This step might involve electrophilic aromatic substitution or cross-coupling reactions.
Formation of the propanoic acid backbone: This can be done through various methods, such as the Grignard reaction followed by oxidation.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or ketones.
Reduction: Reduction reactions might convert the carboxylic acid group to an alcohol.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents, nitrating agents, or organometallic reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzoic acid derivatives, while reduction could produce alcohols.
科学的研究の応用
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Compounds with similar structures are often studied for their potential biological activities, such as anti-inflammatory, antioxidant, or antimicrobial properties.
Medicine
Drug Development: The compound might be investigated for its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.
Industry
Material Science: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-3-(4-methoxyphenyl)propanoic acid would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
3-(Benzo[d][1,3]dioxol-5-yl)propanoic acid: Lacks the methoxyphenyl group.
3-(4-Methoxyphenyl)propanoic acid: Lacks the benzo[d][1,3]dioxole ring.
3-(Benzo[d][1,3]dioxol-5-yl)-3-phenylpropanoic acid: Lacks the methoxy group on the phenyl ring.
Uniqueness
The presence of both the benzo[d][1,3]dioxole ring and the methoxyphenyl group in 3-(Benzo[d][1,3]dioxol-5-yl)-3-(4-methoxyphenyl)propanoic acid might confer unique properties, such as enhanced biological activity or specific interactions with molecular targets.
特性
分子式 |
C17H16O5 |
|---|---|
分子量 |
300.30 g/mol |
IUPAC名 |
3-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C17H16O5/c1-20-13-5-2-11(3-6-13)14(9-17(18)19)12-4-7-15-16(8-12)22-10-21-15/h2-8,14H,9-10H2,1H3,(H,18,19) |
InChIキー |
SLYYYODCGYREOZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(CC(=O)O)C2=CC3=C(C=C2)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-((S)-2,3-Dihydro-1H-inden-1-yl)-7-((4aS,6R,7aS)-2,2-dimethylhexahydrocyclopenta[d][1,3]dioxin-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14904833.png)
